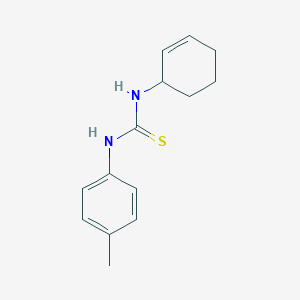![molecular formula C27H18N6O4 B15149147 N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B15149147.png)
N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phthalazine moiety. The final step involves the nitration of the phenyl ring to introduce the 2,4-dinitrophenyl group. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dinitrophenyl)benzenesulfonamide
- 1-(2,4-dinitrophenyl)-4-methylpiperidine
Uniqueness
N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C27H18N6O4 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-amine |
InChI |
InChI=1S/C27H18N6O4/c1-16-6-8-17(9-7-16)26-20-4-2-3-5-21(20)27-29-23-14-18(10-13-24(23)31(27)30-26)28-22-12-11-19(32(34)35)15-25(22)33(36)37/h2-15,28H,1H3 |
InChI Key |
KRDIBPJCWYKVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])N=C3C6=CC=CC=C62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


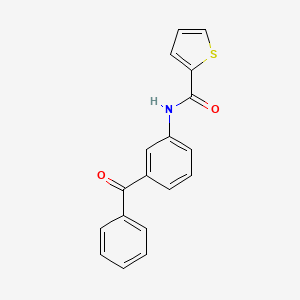
![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149076.png)
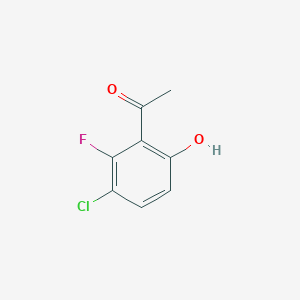
![N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B15149090.png)
![2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B15149092.png)
![N-[(3-cyano-1-methylindol-2-yl)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B15149100.png)

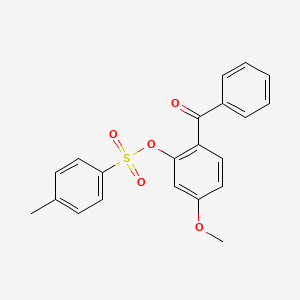
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B15149121.png)
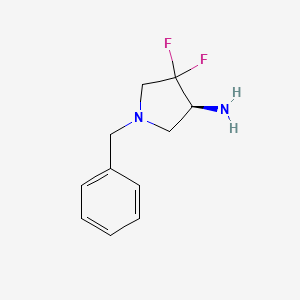
![5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B15149127.png)
![N-(4-fluorobenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B15149128.png)
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B15149135.png)
